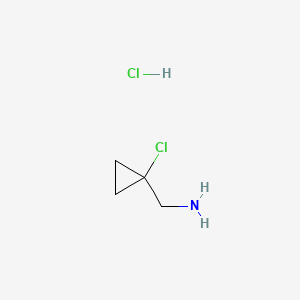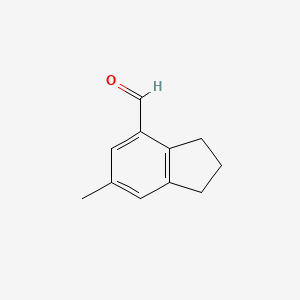
6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound with the molecular formula C10H10O It is a derivative of indene, a bicyclic hydrocarbon, and features a methyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde can be achieved through several methods. One common approach involves the catalytic hydrogenation of indene derivatives. For instance, indene can be subjected to catalytic hydrogenation in the presence of a suitable catalyst such as palladium on carbon (Pd/C) to yield 2,3-dihydroindene. Subsequent functionalization of the dihydroindene with a methyl group and an aldehyde group can be achieved through various organic reactions, including Friedel-Crafts alkylation and formylation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The choice of catalysts, reaction conditions, and purification methods are critical factors in ensuring the efficiency and cost-effectiveness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Major Products Formed
Oxidation: 6-methyl-2,3-dihydro-1H-indene-4-carboxylic acid.
Reduction: 6-methyl-2,3-dihydro-1H-indene-4-methanol.
Substitution: Various halogenated or nitrated derivatives depending on the specific reaction conditions.
Applications De Recherche Scientifique
6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving aldehyde groups.
Mécanisme D'action
The mechanism of action of 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and protein modification .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-dihydro-1H-indene-4-carbaldehyde: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain reactions.
6-methyl-2,3-dihydro-1H-indene-4-methanol:
4-methyl-2,3-dihydro-1H-indene: Lacks the aldehyde group, making it less versatile in functional group transformations.
Uniqueness
6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the indene scaffold. This combination of functional groups provides a balance of steric and electronic effects, making it a versatile intermediate for various synthetic applications .
Propriétés
Formule moléculaire |
C11H12O |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde |
InChI |
InChI=1S/C11H12O/c1-8-5-9-3-2-4-11(9)10(6-8)7-12/h5-7H,2-4H2,1H3 |
Clé InChI |
WORMFOUUXLEYOU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CCC2)C(=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



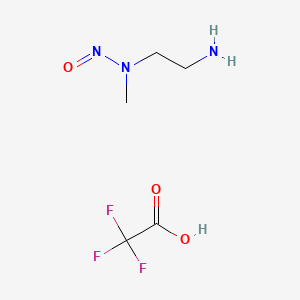

![(3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole dihydrochloride](/img/structure/B13499689.png)

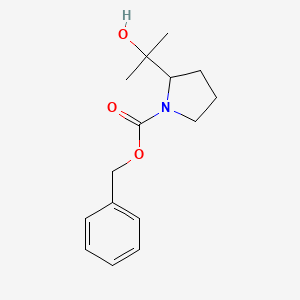
![2-[(2S)-1-acetylpyrrolidin-2-yl]acetic acid](/img/structure/B13499720.png)
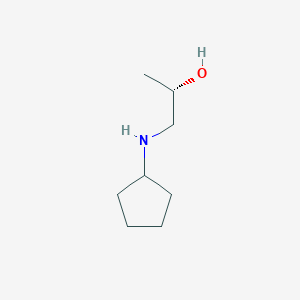
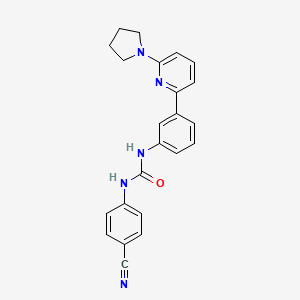
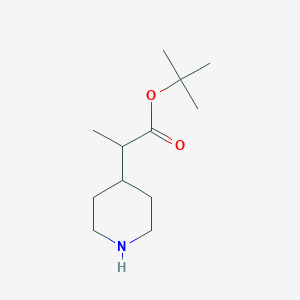
![1-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid](/img/structure/B13499743.png)
![2-[(2-Fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13499746.png)
